
3-(2,4-二氯苯基)-1-甲基-1H-吡唑-5-羧酸
描述
3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3-(2,4-dichlorophenyl)-1-methylpyrazole-5-carboxylic acid (DCPMP), is a carboxylic acid that has been widely studied due to its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and organic solvents. DCPMP is a potent inhibitor of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins, and has been used to study the biochemical and physiological effects of these enzymes.
科学研究应用
合成和结构分析
- 区域选择性合成和晶体学研究:一项专注于合成相关化合物的研究,展示了区域选择性合成和单晶 X 射线分析对于明确结构测定的重要性。这突出了准确结构分析在合成吡唑衍生物等复杂有机化合物中的重要性 (Kumarasinghe, Hruby, & Nichol, 2009)。
化学反应和改性
- 功能化反应:已探索了结构相似的化合物 1H-吡唑-3-羧酸的功能化反应。该研究提供了对可应用于吡唑羧酸的反应和潜在改性的见解,这可能与所讨论的化合物相关 (Yıldırım, Kandemirli, & Demir, 2005)。
抗菌和抗癌潜力
- 抗菌和抗癌活性:一项从相关化合物合成新型吡唑衍生物的研究显示出显着的抗菌和抗癌活性。这表明吡唑羧酸在医学研究中具有潜在的治疗应用 (Hafez, El-Gazzar, & Al-Hussain, 2016)。
荧光性质
- 荧光性质评估:一项关于合成与目标化合物密切相关的三芳基-2-吡唑啉的研究突出了它们的荧光性质。这表明在需要基于荧光的检测或分析的领域具有潜在应用 (Hasan, Abbas, & Akhtar, 2011)。
计算研究和材料性质
- 非线性光学性质:对吡唑羧酸盐的非线性光学性质进行了研究,这对于光子学和光学材料中的应用至关重要。此类研究可以提供一个框架来了解类似化合物的な光学性质 (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013)。
未来方向
The future directions for research on “3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” could involve further exploration of its synthesis, properties, and potential applications. For instance, biocatalysis is a promising field for the synthesis of chiral drug intermediates, and this compound could potentially be explored in this context .
作用机制
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The similar compound mentioned above acts on the active site of the cyp51 receptor . It establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
cruzi , which may suggest that it affects the biochemical pathways related to this cycle.
Pharmacokinetics
The similar compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The similar compound has been shown to be effective against trypomastigotes, with an lc50 in the order of 1789±239, similar to the standard drug BZN .
Action Environment
For instance, the indiscriminate use of pesticides can produce numerous damages to the environment .
属性
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(11(16)17)5-9(14-15)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPRTBSIZWBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2831241.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2831242.png)
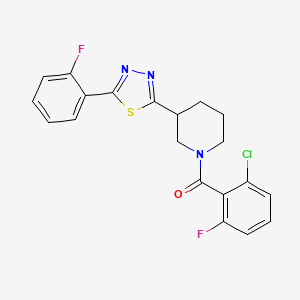
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)
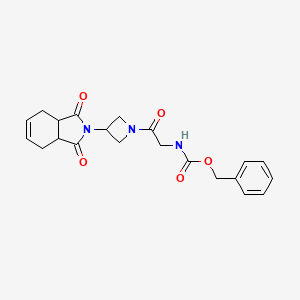
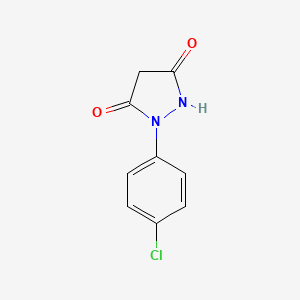
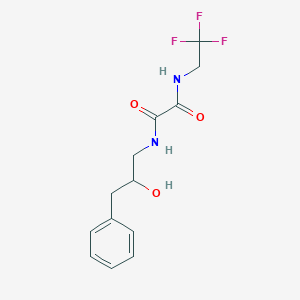


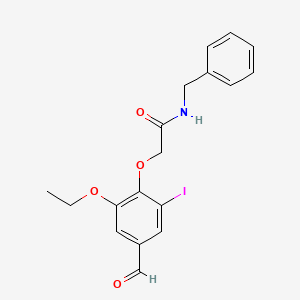
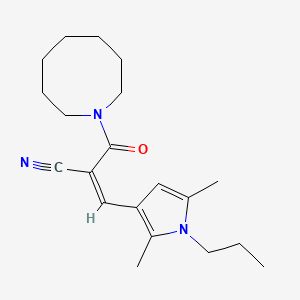
![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)
